1-(2-bromoethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-1-(2-BROMOETHYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzoyl group, a bromoethyl group, a hydroxy group, and a methoxyphenyl group attached to a dihydropyrrolone ring. The compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-(2-BROMOETHYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
N-alkylation of pyrrole: The reaction of pyrrole with 2-bromo-1-(4-methoxyphenyl)ethan-1-one under basic conditions in dimethylformamide (DMF) to yield the corresponding N-alkylated pyrrole.
Hydrolysis: The subsequent hydrolysis of the N-alkylated pyrrole using lithium hydroxide (LiOH) to generate the carboxylic acid intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-1-(2-BROMOETHYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzoyl group can produce a secondary alcohol.
Scientific Research Applications
4-BENZOYL-1-(2-BROMOETHYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-BENZOYL-1-(2-BROMOETHYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and bromoethyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share structural similarities with 4-BENZOYL-1-(2-BROMOETHYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also have comparable structures and are studied for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 4-BENZOYL-1-(2-BROMOETHYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.
Properties
Molecular Formula |
C20H18BrNO4 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
(4Z)-1-(2-bromoethyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18BrNO4/c1-26-15-9-7-13(8-10-15)17-16(18(23)14-5-3-2-4-6-14)19(24)20(25)22(17)12-11-21/h2-10,17,23H,11-12H2,1H3/b18-16- |
InChI Key |
BRSSUPSDHBPOFY-VLGSPTGOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCBr |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCBr |
Origin of Product |
United States |
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